molecular formula C10H14 B1681704 Sec-butylbenzene CAS No. 135-98-8

Sec-butylbenzene

Cat. No. B1681704
CAS RN: 135-98-8
M. Wt: 134.22 g/mol
InChI Key: ZJMWRROPUADPEA-UHFFFAOYSA-N
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Description

Sec-butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a sec-butyl group . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .


Synthesis Analysis

Sec-butylbenzene can be produced by the reaction of benzene with either n-butyl alcohol or sec-butyl alcohol in the presence of anhydrous aluminium chloride and hydrochloric acid . The syntheses of sec-butylbenzene in 11-gallon quantities are described .


Molecular Structure Analysis

The molecular formula of sec-butylbenzene is C10H14 . Its average mass is 134.218 Da and its monoisotopic mass is 134.109543 Da .


Chemical Reactions Analysis

In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .


Physical And Chemical Properties Analysis

Sec-butylbenzene is a colorless liquid with a density of 0.863 g/cm3 . It has a melting point of -75.5 °C and a boiling point of 174 °C . It is nearly insoluble in water but miscible with organic solvents .

Scientific Research Applications

Pyrolysis and Combustion Properties

Experimental and Kinetic Modeling Investigation on sec-Butylbenzene Combustion Zhang et al. (2020) conducted comprehensive studies on the pyrolysis and laminar flame propagation of sec-butylbenzene, focusing on aspects such as pyrolysis products, mole fraction profiles, and laminar burning velocities. The research developed a kinetic model to predict these phenomena and performed a rate of production analysis, identifying key reactions in fuel decomposition and polycyclic aromatic hydrocarbons (PAHs) formation. The study highlighted the importance of specific pyrolysis reactions in the fuel sub-mechanism, providing insight into the thermal stability and combustion behavior of sec-butylbenzene Zhang et al., 2020.

Spectroscopy and Molecular Structure

Structure Determination of sec-Butylbenzene Rotamers by UV Spectroscopy Robertson et al. (2008) utilized resonant two-photon ionization (R2PI) and UV–UV hole-burning spectroscopy, combined with ab initio calculations, to investigate the structure of sec-butylbenzene. The study successfully identified all three conformers predicted by theoretical models, providing a detailed understanding of the molecule’s conformational preferences and the impact of the alpha methyl group on these preferences Robertson et al., 2008.

Chemical Reactions and Catalysis

Reactions of Butylbenzene Isomers on Zeolite HBeta Sassi et al. (2002) explored the reactions of various butylbenzene isomers, including sec-butylbenzene, on zeolite HBeta. The study provided insights into the pathways and rate of reactions, such as olefin product selectivity and elimination from the benzene rings. It contributed to understanding the chemical behavior and potential applications of sec-butylbenzene in catalytic processes and hydrocarbon pool chemistry Sassi et al., 2002.

Thermodynamics and Physical Properties

Excess Molar Volumes of sec-Butylbenzene with Cyclohexanone Wei et al. (2020) measured the excess molar volumes for mixtures of cyclohexanone with sec-butylbenzene at various temperatures, providing valuable data for understanding the thermodynamic interactions and behavior of these mixtures. The study applied the Redlich-Kister equation and examined the application of the Prigogine–Flory–Patterson theory, offering insights into the molecular interactions and thermodynamic properties of sec-butylbenzene mixtures Wei et al., 2020.

Safety And Hazards

Sec-butylbenzene is flammable . It is harmful if swallowed and may be fatal if swallowed and enters airways . It may cause respiratory irritation . Proper handling and disposal practices are crucial when working with this compound .

Future Directions

Research is ongoing to develop safer, more sustainable alternatives to sec-butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective .

properties

IUPAC Name

butan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
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InChI Key

ZJMWRROPUADPEA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID2022333
Record name sec-Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name sec-Butylbenzene
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Boiling Point

173.5 °C
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Flash Point

126 °F (52 °C) closed cup
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Solubility

In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene
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Density

0.8580 g/cu cm @ 25 °C
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Vapor Density

4.62 (Air=1)
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Vapor Pressure

1.75 [mmHg], 1.75 mm Hg @ 25 °C
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Product Name

Sec-butylbenzene

Color/Form

Colorless liquid

CAS RN

135-98-8, 68411-44-9
Record name sec-Butylbenzene
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Melting Point

-82.7 °C
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Synthesis routes and methods I

Procedure details

When benzene is alkylated with butenes, e.g., n-butene, to produce butylbenzene, e.g., sec-butylbenzene, the reaction may also take place under liquid phase conditions including a temperature of up to about 250° C., preferably up to about 150° C., e.g., from about 10° C. to about 125° C.; a pressure of about 25000 kPa-a or less, e.g., from about 100 to about 3000 kPa-a; a weight hourly space velocity (WHSV) based on butenes alkylating agent of from about 0.1 hr−1 to about 250 hr−1, preferably from about 1 hr−1 to about 50 hr−1; and a ratio of benzene to butenes in the alkylation reactor of from about 0.5:1 to about 30:1 molar, more preferably from about 1:1 to about 10:1 molar.
[Compound]
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butenes
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Synthesis routes and methods II

Procedure details

A 1.0 gram sample of the MCM-22 catalyst (65 wt % MCM-22/35% alumina binder) from Example 1 was used for the alkylation of benzene with Raffinate-2 type feed. The Raffinate-2 type feed was a synthetic blend with the following weight composition: 53.43% cis-butene, 41.29% trans-butene, 4.54% isobutene, 0.48% butadiene, 0.09% 1-butene, 0.09% n-butane, and 0.1% others. The catalyst was in the form of a 1.6 mm ( 1/16 inch) diameter cylindrical extrudate and was diluted with sand to 3 cc and loaded into an isothermal, down-flow, fixed-bed, tubular reactor having an outside diameter of 4.76 mm ( 3/16 inch). The catalyst was dried at 150° C. and 1 atm with 100 cc/min flowing nitrogen for 2 hours. The nitrogen was turned off and benzene was fed to the reactor at 60 cc/hr until reactor pressure reached the desired 2068 kPag (300 psig). Benzene flow was then reduced to 7.63 cc/hr (6.67 WHSV) and Raffinate-2 type feed was introduced from a syringe pump at 2.57 cc/hr (1.6 WHSV). The reactor temperature was adjusted to 160° C. Feed benzene/butene molar ratio was maintained at 3:1 for the entire run. Liquid product was collected in a cold-trap and analyzed off line. Butene conversion was determined by measuring unreacted butene relative to feed butene. The catalyst was on stream for 6 days at 1.6 WHSV of butene with 98% 2-butene conversion, 1 day at 4.8 WHSV with 80% conversion, 1 day at 7.2 WHSV with 62% conversion, and followed by 4 days again at 1.6 WHSV with 97% conversion. Representative data are shown in Table 6. Relative activity of MCM-22 based on first-order butene conversion was 0.5.
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Synthesis routes and methods III

Procedure details

(1R,7S)-1,3,10,10-Tetramethyltricyclo-[5.2.1 .02,6 ]-deca-2,5-dienyl)(η5 -cyclopentadienyl)titanium dichloride (21 mg, 0.05 mmol, prepared as in Example 6) together with 2-phenyl-1-butene (132 mg, 1 mmol) and freshly distilled toluene (5 ml) were placed into a 50 ml round-bottomed flask. After degassing with three freeze/thaw cycles the vessel was filled with hydrogen (3 evacuate/refill cycles). n-Butyllithium (0.2 ml, 22.5 M, 0.5 mmol) was then added via syringe at room temperature and the resulting dark grey/green reaction mixture was stirred under a pressure of 20 p.s.i. hydrogen, while excluding light, for 40 hours. The hydrogen pressure was vented and the reaction vessel opened to air. Aqueous hydrochloric acid (2 ml, 5 M) was added and mixture was stirred for 5 minutes. The organic phase was separated and the aqueous phase extracted with ether (3×5 ml). The combined organic phases were dried (sodium sulphate) and the solvents removed iii vacuo to provide 2-phenylbutane (56 mg, 0.42 mmol) of 10.3% ee (assessed using gas chromatography, Astec α-DA column, 65° C.).
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132 mg
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21 mg
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Synthesis routes and methods IV

Procedure details

When benzene was reacted with 1-butene at 130° C. using a cerium-exchanged Linde 13X zeolite catalyst, 2-phenyl butane was obtained with 97.3% selectivity without SO2. Upon addition of SO2, the selectivity increased to greater than 99%.
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Synthesis routes and methods V

Procedure details

A 1.0 gram sample of an MCM-22 catalyst (65 wt % MCM-22/35% alumina binder) was used for the alkylation of benzene with Raffinate-2 type feed. This is the same catalyst used in Example 1. The Raffinate-2 type feed is a synthetic blend with the following composition: 53.4% cis-butene, 41.2% trans-butene, 4.6% isobutene, 0.5% butadiene, 0.1% n-butane and 0.2% others. The catalyst was in the form of a 1.6 mm ( 1/16″) diameter cylindrical extrudate and was diluted with sand to 3 cc and loaded into an isothermal, down-flow, fixed-bed, tubular reactor having an outside diameter of 4.76 mm ( 3/16″). The catalyst was dried at 150° C. and 1 atm with 100 cc/min flowing nitrogen for 2 hours. The nitrogen was turned off and benzene was fed to the reactor at 60 cc/hr until reactor pressure reached the desired 300 psig (2170 kPa). Benzene flow was then reduced to 7.63 cc/hr (6.67 WHSV) and Raffinate-2 type feed was introduced from a syringe pump at 2.57 cc/hr (1.6 WHSV). The reactor temperature was adjusted to 160° C. Feed benzene/butene molar ratio was maintained at 3:1 for the entire run. Liquid product was collected in a cold-trap and analyzed off line. Butene conversion was determined by measuring unreacted butene relative to feed butene. The catalyst was on stream for 6 days at 1.6 WHSV of butene with 98% 2-butene conversion, 1 day at 4.8 WHSV with 80% conversion, 1 day at 7.2 WHSV with 62% conversion, and followed by 4 days again at 1.6 WHSV with 97% conversion. Representative data are shown in Table 3.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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